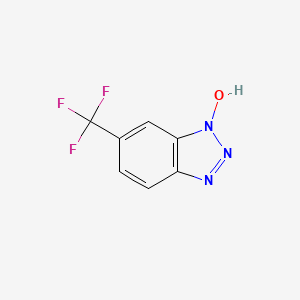

1-Hydroxy-6-(trifluoromethyl)benzotriazole

Descripción

Contextualization within Benzotriazole (B28993) Chemistry

Benzotriazole (BTA) is a bicyclic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a triazole ring. wikipedia.orgchemicalbook.com This core structure is the foundation for a large family of derivatives with diverse applications, including corrosion inhibition, pharmaceutical development, and organic synthesis. ijpsr.comchemicalbook.com Benzotriazoles are known for their ability to act as ligands, forming stable complexes with metals, and as versatile synthetic auxiliaries. nih.govchemeurope.com The introduction of substituents onto the benzene ring or the triazole nitrogen atoms can significantly modify the parent molecule's physical and chemical properties. nih.gov

1-Hydroxy-6-(trifluoromethyl)benzotriazole is a member of the N-hydroxybenzotriazole (HOBt) family, which are widely recognized as essential additives in peptide synthesis. wikipedia.orgnih.gov The parent compound, 1-hydroxybenzotriazole (B26582) (HOBt), is a common reagent used with coupling agents like carbodiimides to facilitate the formation of amide bonds while minimizing side reactions and racemization. wikipedia.orgluxembourg-bio.com The subject compound builds upon this established chemistry, incorporating a trifluoromethyl group to further modulate its reactivity and utility.

Significance of Hydroxyl and Trifluoromethyl Moieties in Reactivity

The reactivity and utility of this compound are largely dictated by its two key functional groups: the hydroxyl (-OH) group attached to a nitrogen atom of the triazole ring and the trifluoromethyl (-CF3) group on the benzene ring.

The N-hydroxyl group is central to the compound's primary function in peptide coupling reactions. wikipedia.orgtaylorandfrancis.com In the presence of a carboxyl group activator (like a carbodiimide), the N-hydroxyl group reacts to form an active ester intermediate. This activated species is more susceptible to nucleophilic attack by an amine, leading to the efficient formation of a stable amide bond. wikipedia.orgpeptide.com This mechanism is crucial for improving the efficiency of peptide synthesis and suppressing the loss of stereochemical integrity (racemization) at the chiral center of the amino acid. luxembourg-bio.comnih.gov

The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.govrsc.org Its presence on the benzotriazole ring significantly influences the electronic properties of the molecule. nih.gov Key effects include:

Increased Acidity : The strong inductive effect of the -CF3 group makes the N-hydroxyl proton more acidic compared to the unsubstituted HOBt. This can enhance the rate of active ester formation.

Enhanced Leaving Group Ability : By withdrawing electron density, the -CF3 group stabilizes the resulting benzotriazolyl anion, making it a better leaving group during the nucleophilic acyl substitution step of amide bond formation. This enhanced reactivity can lead to faster and more efficient coupling reactions. researchgate.net

Modified Lipophilicity : The trifluoromethyl group increases the lipophilicity of the molecule, which can alter its solubility in different organic solvents used in synthesis. rsc.orgnih.gov

The synergy between the N-hydroxyl group's ability to form active esters and the trifluoromethyl group's potent electron-withdrawing nature results in a highly efficient coupling additive for challenging peptide syntheses. researchgate.netuniurb.it

Overview of Key Research Domains

The unique properties of this compound have led to its application in several key areas of research and development:

Peptide Synthesis : Its primary and most well-documented application is as a coupling additive in solid-phase and solution-phase peptide synthesis. uniurb.itchem-tools.com It is particularly valuable for difficult couplings, such as those involving sterically hindered amino acids or for minimizing racemization during the formation of peptide bonds. luxembourg-bio.comresearchgate.net

Organic Synthesis : Beyond peptide chemistry, it serves as a versatile reagent in broader organic synthesis for the formation of amides from carboxylic acids. wikipedia.orgchemimpex.com Its activated esters can react with various amines to produce a wide range of amide-containing molecules.

Material Science : The benzotriazole scaffold is known for its utility in material protection. Derivatives are used as UV stabilizers to protect plastics and coatings from degradation caused by ultraviolet radiation. chemimpex.com this compound is recognized for its effectiveness as a UV absorber and photostabilizer, enhancing the durability of polymers and paints. chemimpex.com

Corrosion Inhibition : Benzotriazoles are effective corrosion inhibitors, particularly for copper and its alloys. wikipedia.orgchemicalbook.com While less documented specifically for this derivative, its structural similarity to other benzotriazole-based corrosion inhibitors suggests potential applications in protecting metals. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₄F₃N₃O | fishersci.ca |

| Molecular Weight | 203.12 g/mol | tcichemicals.com |

| Appearance | White to off-white crystalline powder | chemimpex.com |

| Melting Point | 146.0 to 150.0 °C | tcichemicals.com |

| CAS Number | 26198-21-0 | fishersci.ca |

Interactive Data Table: Comparison of Coupling Additives

| Compound Name | Abbreviation | Key Feature | Primary Use |

|---|---|---|---|

| 1-Hydroxybenzotriazole | HOBt | Standard additive, reduces racemization. | General peptide synthesis. wikipedia.orgnih.gov |

| 1-Hydroxy-7-azabenzotriazole (B21763) | HOAt | More efficient than HOBt at suppressing racemization. | Peptide synthesis. nih.govluxembourg-bio.com |

| This compound | 6-CF₃-HOBt | Electron-withdrawing group enhances reactivity. | Difficult peptide couplings. researchgate.netuniurb.it |

Structure

3D Structure

Propiedades

IUPAC Name |

1-hydroxy-6-(trifluoromethyl)benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3O/c8-7(9,10)4-1-2-5-6(3-4)13(14)12-11-5/h1-3,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIBHCWBCOAPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N(N=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350825 | |

| Record name | 1-hydroxy-6-(trifluoromethyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825285 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26198-21-0 | |

| Record name | 1-hydroxy-6-(trifluoromethyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxy-6-(trifluoromethyl)benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparation of 1 Hydroxy 6 Trifluoromethyl Benzotriazole

General Synthetic Strategies and Pathways

The foundational approach to synthesizing 1-Hydroxy-6-(trifluoromethyl)benzotriazole is built upon a sequence of established organic reactions. This pathway begins with the introduction of necessary functional groups onto an aromatic precursor, followed by reduction and a final ring-closing step.

The synthesis typically commences with a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages a starting material like 2-fluoro-5-(trifluoromethyl)nitrobenzene. The presence of strong electron-withdrawing groups, specifically the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, is crucial. These groups activate the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to them. The reaction involves the addition of a nucleophile, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

In the context of this synthesis, an amino group must be introduced ortho to the nitro group. This is achieved by reacting the activated aryl halide, 2-fluoro-5-(trifluoromethyl)nitrobenzene, with an appropriate nitrogen nucleophile, such as ammonia. This substitution of the fluorine atom yields the key intermediate, 2-amino-4-(trifluoromethyl)nitrobenzene, setting the stage for the subsequent reduction step.

Following the successful introduction of the amino group, the next critical step is the reduction of the nitro group on the 2-amino-4-(trifluoromethyl)nitrobenzene intermediate. The goal of this transformation is to produce 4-(trifluoromethyl)benzene-1,2-diamine. This reduction converts the nitro group into a second amino group, creating the required 1,2-diamine structure necessary for the final cyclization.

Table 1: Comparison of Common Methods for Nitro Group Reduction

| Method | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Metal/Acid Reduction | SnCl₂ / HCl, heat | Effective and widely used for nitro groups. | Requires stoichiometric amounts of metal salts, leading to metallic waste and often complex workup procedures. |

| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂, solvent (e.g., Ethanol, Ethyl Acetate) | High yields, clean reaction, product isolated by simple filtration of the catalyst. | Catalyst can be expensive; requires specialized hydrogenation equipment. |

| Transfer Hydrogenation | Ammonium formate, Pd/C, Methanol | Avoids the use of gaseous hydrogen, experimentally simpler than catalytic hydrogenation. | May be slower and less efficient for some substrates. |

The final step in forming the core structure is the cyclization of the 4-(trifluoromethyl)benzene-1,2-diamine. This is accomplished through a diazotization reaction. In this process, the diamine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and an acid. cutm.ac.inijariie.comorgsyn.orgiisj.in The reaction involves the diazotization of one of the amino groups to form a diazonium salt intermediate. gsconlinepress.com This intermediate is generally unstable and undergoes spontaneous intramolecular cyclization by attacking the adjacent free amino group, leading to the formation of the five-membered triazole ring fused to the benzene (B151609) ring. gsconlinepress.comgsconlinepress.com

The formation of the 1-hydroxy derivative specifically (which exists in tautomeric equilibrium with the corresponding N-oxide) is a nuanced outcome of this cyclization. While standard diazotization of a 1,2-diamine yields the corresponding 1H-benzotriazole, obtaining the 1-hydroxy functionality requires carefully controlled reaction conditions, which can include specific pH ranges and temperatures to favor the desired N-oxidation pathway during the ring closure.

Optimization of Synthetic Protocols

To enhance the efficiency, safety, and purity of the final product, significant research has focused on optimizing the synthetic protocol, particularly the diazotization and cyclization step.

A notable advancement in the diazotization process is the use of polymer-supported nitrite reagents. itu.edu.tr This technique involves anchoring the nitrite functionality onto a solid polymer backbone, creating a heterogeneous reagent. For instance, a polymer with hydroxyl groups can be esterified with nitrous acid to create a resin-bound nitrite ester. itu.edu.tr

When the 1,2-aryldiamine substrate is treated with this polymer-supported reagent in an acidic medium, the nitrous acid is released in a controlled manner to perform the diazotization. The primary advantages of this approach include a significantly simplified purification process, as the spent polymer reagent can be easily removed by simple filtration. itu.edu.tr This minimizes contamination of the product with residual reagents. Furthermore, the polymer support can often be regenerated and recycled, offering a more sustainable and cost-effective synthetic route. itu.edu.tr

The choice and concentration of the acid used during diazotization are critical factors that heavily influence the purity and yield of the final product. google.com While strong mineral acids like hydrochloric acid or sulfuric acid can be used, they can also promote side reactions or decomposition, especially since the diazotization reaction is exothermic. orgsyn.org

The use of milder acidic conditions, such as employing glacial acetic acid, has proven to be highly effective. cutm.ac.inorgsyn.org Acetic acid provides the necessary acidic environment for the formation of nitrous acid from sodium nitrite while being less harsh than strong mineral acids, allowing for better control over the reaction temperature and minimizing the formation of impurities. orgsyn.org Optimizing the acid concentration is key to ensuring efficient generation of the diazotizing agent without creating an overly aggressive environment that could degrade the starting material or the product. google.com

Table 2: Illustrative Effect of Acidic Conditions on Benzotriazole (B28993) Synthesis

| Acid Condition | Typical Temperature Profile | Observed Purity | Yield | Comments |

|---|---|---|---|---|

| Concentrated HCl | Rapid, sharp exotherm, difficult to control | Lower | Moderate | Higher risk of side-product formation due to strong acidity and temperature spikes. |

| Glacial Acetic Acid | Controlled, moderate exotherm orgsyn.org | High | Good to Excellent | Milder conditions lead to a cleaner reaction and easier temperature management. cutm.ac.inorgsyn.org |

| Buffered System (e.g., Acetic Acid/Acetate) | Very controlled, minimal exotherm | Very High | Good | Provides precise pH control, minimizing acid-catalyzed degradation, but may require longer reaction times. |

Specific Reaction Intermediates in Synthesis

The utility of this compound is often expanded through its conversion into more reactive intermediates. These intermediates are designed to facilitate specific chemical reactions, such as peptide bond formation, with high efficiency and minimal side products.

Formation of 1,1'-Bis[6-(trifluoromethyl)benzotriazolyl] Carbonate (BTBC)

A significant intermediate derived from this compound is 1,1'-Bis[6-(trifluoromethyl)benzotriazolyl] Carbonate, often abbreviated as BTBC. This compound is a highly reactive agent, analogous to other carbonate and oxalate (B1200264) derivatives of benzotriazoles used in organic synthesis.

The preparation of BTBC typically involves the reaction of this compound with a phosgene (B1210022) equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate). This reaction is generally carried out in an inert solvent and in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The trifluoromethyl group at the 6-position of the benzotriazole ring enhances the reactivity of the resulting carbonate, making it an effective coupling reagent.

The formation of related benzotriazole-based coupling reagents, such as 1,1'-Bis[6-(trifluoromethyl)benzotriazolyl] oxalate (BTBO), has been documented as a new reactive coupling reagent for the synthesis of dipeptides, esters, and thioesters. acs.org This suggests that BTBC would exhibit similar reactivity, serving as a valuable tool for the formation of amide and ester bonds in complex organic molecules. The synthesis of the parent compound, 1,1'-carbonylbis(1H-benzotriazole), is also known and is utilized as a corrosion inhibitor. cymitquimica.com

While specific, detailed research findings on the synthesis of 1,1'-Bis[6-(trifluoromethyl)benzotriazolyl] Carbonate are not extensively published in readily available literature, the general methodology for the formation of such carbonate derivatives is well-established. The reaction proceeds by the nucleophilic attack of the hydroxyl group of this compound on the carbonyl carbon of the phosgene surrogate.

Mechanistic Investigations of 1 Hydroxy 6 Trifluoromethyl Benzotriazole Reactivity

Activation of Carboxyl Groups and Electrophilic Activation

1-Hydroxy-6-(trifluoromethyl)benzotriazole (6-CF₃-HOBt) is a highly effective coupling additive used in organic synthesis, particularly in the formation of amide and ester bonds. Its primary role is the activation of carboxylic acids. The activation process begins with the reaction of a carboxylic acid with a coupling agent, such as a carbodiimide (B86325), in the presence of 6-CF₃-HOBt. This reaction forms a highly reactive O-acylisourea intermediate, which is readily attacked by the hydroxyl group of 6-CF₃-HOBt.

The subsequent step involves the nucleophilic attack of the 6-CF₃-HOBt anion on the activated carboxylic acid derivative. This results in the formation of a benzotriazolyl active ester. researchgate.netnih.gov This active ester is significantly more reactive towards nucleophiles than the original carboxylic acid. The electrophilicity of the carbonyl carbon in the active ester is substantially increased, priming it for subsequent reaction steps. This method of activation has proven to be a versatile and mild approach for preparing activated amides and esters under standard laboratory conditions. researchgate.net

Nucleophilic Attack Facilitation

Once the benzotriazolyl active ester is formed, it serves as an excellent substrate for nucleophilic attack. In the context of amide bond formation, an amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the active ester. researchgate.net This leads to the formation of a tetrahedral intermediate.

The benzotriazole (B28993) moiety is an excellent leaving group, a critical feature for facilitating this reaction. The departure of the stable 1-oxy-6-(trifluoromethyl)benzotriazole anion drives the reaction forward, resulting in the formation of the desired amide bond. researchgate.netnih.gov Similarly, if an alcohol is used as the nucleophile, the corresponding ester is formed. The high reactivity of the N-acylbenzotriazole intermediates allows for high-yielding syntheses of both amides and esters. nih.gov

Intermediate Stabilization Mechanisms, particularly in Amide Bond Formation

A key advantage of using additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives in peptide synthesis is the suppression of side reactions, most notably racemization. During the activation of an amino acid, there is a risk of forming an oxazolone (B7731731) intermediate, which can lead to the loss of stereochemical integrity.

Kinetic Studies of Reaction Pathways, including Leaving Group Ability

Kinetic studies have demonstrated that the addition of HOBt derivatives to carbodiimide-mediated couplings significantly increases reaction rates. researchgate.net The rate enhancement is attributed to the formation of the highly reactive benzotriazolyl active ester, which is more susceptible to aminolysis than the O-acylisourea intermediate.

The effectiveness of the benzotriazole moiety as a leaving group is central to the reaction kinetics. nih.gov The stability of the resulting anion after it departs from the tetrahedral intermediate is a driving force for the reaction. The electron-withdrawing substituents on the benzotriazole ring play a crucial role in enhancing this leaving group ability. The trifluoromethyl group, in particular, stabilizes the resulting anion through its strong inductive effect, thereby accelerating the rate of amide or ester formation compared to unsubstituted HOBt.

Influence of Substituents on Reaction Mechanisms

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group that significantly influences the physicochemical properties and reactivity of the 1-hydroxybenzotriazole scaffold. mdpi.com Its presence at the 6-position of the benzotriazole ring enhances the reagent's efficacy as a coupling additive in several ways.

First, the strong inductive effect of the -CF₃ group increases the acidity of the N-hydroxy proton. This makes the corresponding anion a more effective nucleophile for attacking the carbodiimide-activated carboxylic acid, facilitating the formation of the active ester. Second, the electron-withdrawing nature of the -CF₃ group makes the benzotriazole moiety a better leaving group. mdpi.commdpi.com By increasing the stability of the resulting 1-oxy-6-(trifluoromethyl)benzotriazole anion, the rate of the subsequent nucleophilic substitution by the amine is accelerated. This enhanced reactivity allows for more efficient coupling, particularly in challenging cases involving sterically hindered amino acids or poorly reactive substrates. nih.gov

The dissociation constant (pKa) of the N-hydroxy group is a critical parameter that dictates the performance of a benzotriazole-based coupling additive. The strong electron-withdrawing nature of the trifluoromethyl group leads to a significant decrease in the pKa of this compound compared to its unsubstituted counterpart, 1-hydroxybenzotriazole (HOBt).

Table 1: Comparison of Acidity in HOBt Derivatives

| Compound | Substituent at C6 | Expected pKa Trend | Effect on Reactivity |

| 1-Hydroxybenzotriazole (HOBt) | -H | Baseline | Standard |

| This compound | -CF₃ | Lower than HOBt | Enhanced |

Applications in Advanced Organic Synthesis

Peptide Synthesis Enhancement

The synthesis of peptides is a cornerstone of chemical biology and pharmaceutical development. The process requires the sequential coupling of amino acids, a reaction that must be both efficient and precise to prevent the formation of impurities and maintain the stereochemical integrity of the final product. 1-Hydroxy-6-(trifluoromethyl)benzotriazole is employed as an additive in these coupling reactions to achieve these goals.

In peptide synthesis, forming a peptide bond between a carboxylic acid of one amino acid and the amine of another is thermodynamically unfavorable and requires activation of the carboxyl group. nih.gov this compound functions as an additive, typically in conjunction with a primary coupling agent like a carbodiimide (B86325) (e.g., DCC or EDCI). creative-peptides.comnih.gov The process involves the rapid formation of a highly reactive O-acylisourea intermediate from the carbodiimide and the N-protected amino acid. This intermediate then reacts with 6-CF3-HOBt to form the corresponding benzotriazolyl active ester. This active ester is more stable than the O-acylisourea, which mitigates side reactions, but is sufficiently reactive to undergo efficient aminolysis with the incoming amino acid, yielding the desired peptide bond. creative-peptides.comwikipedia.org The trifluoromethyl group, being strongly electron-withdrawing, increases the acidity of the N-hydroxy moiety, making the resulting ester a better leaving group and thus enhancing its reactivity. uniurb.it

The efficiency of amide bond formation is critical, especially in the synthesis of long or complex peptides where incomplete reactions at any stage can lead to a complex mixture of deletion sequences. The use of HOBt-based additives significantly improves coupling efficiency. creative-peptides.com Derivatives like 6-Cl-HOBt and HOAt have been shown to provide higher reaction rates than the parent HOBt. bachem.comnih.gov By analogy, 6-CF3-HOBt is designed to further enhance this efficiency. The electron-withdrawing nature of the CF3 group increases the reactivity of the active ester intermediate, which can lead to faster reaction times and higher yields, particularly in difficult couplings involving sterically hindered amino acids or "difficult sequences" prone to aggregation. uniurb.itluxembourg-bio.com

Preserving the chirality of amino acids during peptide synthesis is paramount, as the biological activity of peptides is highly dependent on their three-dimensional structure. rsc.org A major side reaction during coupling is racemization, the loss of stereochemical integrity at the α-carbon of the activated amino acid. This occurs primarily through the formation of a 5(4H)-oxazolone intermediate. HOBt and its derivatives are widely used because they effectively suppress this racemization pathway. creative-peptides.comwikipedia.orgnih.gov They achieve this by rapidly converting the initial, highly reactive intermediate into a benzotriazolyl active ester, which is less prone to cyclizing into the oxazolone (B7731731). nih.gov Furthermore, the use of additives like copper(II) chloride in conjunction with HOBt has been shown to yield racemization-free peptides. rsc.org The enhanced reactivity of 6-CF3-HOBt is expected to favor the direct aminolysis pathway even more, thereby minimizing the lifetime of intermediates that could lead to racemization and ensuring high levels of chirality retention.

Table 2: Comparison of Common Benzotriazole-Based Coupling Additives

| Additive | Abbreviation | Key Feature |

|---|---|---|

| 1-Hydroxybenzotriazole (B26582) | HOBt | The original standard, effective at suppressing racemization. wikipedia.org |

| 1-Hydroxy-7-azabenzotriazole (B21763) | HOAt | Increased reactivity and suppression of racemization due to neighboring group effect from the pyridine (B92270) nitrogen. bachem.com |

| 6-Chloro-1-hydroxybenzotriazole | 6-Cl-HOBt | Increased acidity and reactivity due to the electron-withdrawing chloro group, offering a balance of cost and performance. uniurb.itluxembourg-bio.com |

| This compound | 6-CF3-HOBt | Expected to have higher reactivity due to the strongly electron-withdrawing trifluoromethyl group. uniurb.it |

Solid-Phase Peptide Synthesis (SPPS) is the dominant method for producing synthetic peptides. In this technique, the growing peptide chain is anchored to a solid resin support, which simplifies the purification process as excess reagents and byproducts can be washed away after each coupling and deprotection step. nih.govgoogle.com HOBt-based additives are crucial components of modern SPPS protocols, where they are used with coupling reagents like TBTU, HBTU, or DIC to ensure high coupling efficiencies. luxembourg-bio.comnih.gov 6-CF3-HOBt is suitable for use in automated SPPS protocols in the same manner as HOBt or 6-Cl-HOBt, where its enhanced reactivity can potentially shorten cycle times and improve the synthesis of challenging sequences that may require double-coupling or elevated temperatures with less reactive agents. uniurb.itnih.gov

While SPPS is more common, solution-phase peptide synthesis remains important, particularly for large-scale production and the synthesis of peptide fragments for convergent assembly. nih.gov In solution-phase synthesis, all reactants are dissolved in a suitable organic solvent. The purification of the intermediate peptide after each step is a critical challenge. The principles of carboxyl activation and racemization suppression by HOBt derivatives are equally applicable here. nih.govnih.gov 6-CF3-HOBt can be used as an additive in solution-phase protocols, where its high efficiency can lead to cleaner reactions, higher yields, and simplified purification of the desired peptide product. koreascience.kr

Coupling sterically hindered amino acids, such as N-methylated amino acids or α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), is a well-known challenge in peptide synthesis. These couplings are often slow and inefficient. Overcoming this requires highly reactive coupling systems. More powerful additives, such as HOAt, have shown superior performance over HOBt for these difficult couplings. bachem.com The increased reactivity conferred by the trifluoromethyl group suggests that 6-CF3-HOBt would also be an effective additive for promoting the activation and coupling of these sterically demanding residues, helping to drive the reaction to completion and avoid the formation of deletion peptides. luxembourg-bio.com

Other Condensation and Coupling Reactions

The primary function of CF3-HOBt is to act as an additive, often in conjunction with a carbodiimide such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The carbodiimide first reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. CF3-HOBt then rapidly converts this unstable intermediate into a more stable but highly reactive CF3-OBt active ester. This active ester is then efficiently aminolyzed or alcoholyzed to form the desired product with high yield and purity, while regenerating the CF3-HOBt, though it is consumed stoichiometrically in the activation step.

While direct literature on the use of this compound for general phosphorylation is sparse, its application in the closely related synthesis of oligonucleotide derivatives provides strong evidence of its efficacy in forming phosphate (B84403) linkages. The chemical principles that allow CF3-HOBt to activate carboxyl groups are directly applicable to phosphate groups. In this context, it serves as a potent activating agent for phosphodiester, phosphotriester, and particularly for modified phosphate analogues like phosphorothioates.

The formation of a phosphorothioate (B77711) internucleotide linkage, a key modification in antisense oligonucleotides, has been successfully achieved using a reagent derived from the in-situ reaction of methylphosphonothioic dichloride with 1-hydroxy-6-trifluoromethyl benzotriazole (B28993). luxembourg-bio.com This approach facilitates the creation of dinucleotide building blocks used in the synthesis of hexamers and other oligonucleotides. luxembourg-bio.com The enhanced reactivity of the CF3-HOBt active ester intermediate is crucial for driving these complex phosphorylations to completion, minimizing side reactions that can occur with sensitive nucleic acid components.

In the context of this compound, "etherification" primarily refers to the formation of esters (a class of ethers) from carboxylic acids and alcohols. The formation of an ester bond via carbodiimide-mediated coupling is significantly enhanced by the addition of CF3-HOBt. The process mirrors that of amide bond formation: a carboxylic acid is activated by a carbodiimide, and CF3-HOBt traps the O-acylisourea intermediate to form a highly reactive CF3-OBt active ester. This ester is a potent acylating agent that readily reacts with an alcohol nucleophile to yield the desired ester product.

The effectiveness of benzotriazole-based reagents in forming esters of complex molecules is well-established. researchgate.net The use of an additive with a strongly electron-withdrawing group, such as the trifluoromethyl group, increases the electrophilicity of the carbonyl carbon in the active ester, making it more susceptible to attack by the weakly nucleophilic hydroxyl group of an alcohol. This heightened reactivity is particularly advantageous when dealing with sterically hindered alcohols or acids, where standard esterification methods may fail or give low yields.

A key method involves the in-situ generation of a reagent by treating methylphosphonothioic dichloride with 1-hydroxy-6-trifluoromethyl benzotriazole. luxembourg-bio.com This reagent is then used to couple nucleosides, forming a dinucleotide with the desired methylphosphonothioate linkage in high yield (60-70%). luxembourg-bio.com These dimer blocks are then used in subsequent condensation steps to build longer oligonucleotide chains. luxembourg-bio.com The use of a highly reactive additive like CF3-HOBt is critical to drive these demanding coupling reactions, which are foundational to producing oligonucleotides for research and therapeutic applications. luxembourg-bio.com

Table 1: Application in Oligonucleotide Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Formation of methylphosphonothioate internucleotide linkages. | luxembourg-bio.com |

| Reagents | Methylphosphonothioic dichloride treated with 1-hydroxy-6-trifluoromethyl benzotriazole. | luxembourg-bio.com |

| Product | Dinucleotide building blocks for oligonucleotide synthesis. | luxembourg-bio.com |

| Advantage | Achieves high yield (60-70%) in the formation of the modified linkage. | luxembourg-bio.com |

Alkoxycarbonylation is the process of introducing an alkoxycarbonyl group (-COOR) onto a substrate. A related application is the formation of active carbonates, which are versatile reagents for the synthesis of carbamates and other derivatives. The synthesis of these compounds can be facilitated by CF3-HOBt.

The process would involve the activation of a carbonic acid monoester (RO-COOH) with a carbodiimide and CF3-HOBt. This generates a highly reactive mixed carbonate anhydride (B1165640) (RO-CO-O-BtCF3), which can then react with a nucleophile (e.g., an amine or alcohol) to form the corresponding carbamate (B1207046) or carbonate. The superior leaving group ability of the 6-(trifluoromethyl)benzotriazole-1-oxy anion makes this intermediate exceptionally reactive, enabling efficient alkoxycarbonylation even with challenging substrates. This application is a logical extension of its established role in forming active esters of carboxylic acids.

Sialic acids are critical terminal sugar residues on many glycans, but their carboxyl groups make them anionic and labile, especially during analysis by mass spectrometry. To overcome this, the carboxyl group is often derivatized by amidation or esterification. tcichemicals.com This is a crucial application area for a high-efficiency coupling additive like this compound.

In a typical derivatization procedure, the sialic acid's carboxylic acid is activated with a carbodiimide (like EDC) in the presence of an amine (e.g., methylamine) or an alcohol. Adding CF3-HOBt to this mixture would intercept the O-acylisourea intermediate to form the corresponding CF3-OBt active ester of the sialic acid. This highly reactive species would then undergo rapid and efficient reaction with the amine or alcohol nucleophile. The use of a potent additive is critical to ensure that the derivatization reaction proceeds quickly and to completion under mild conditions, thereby preserving other sensitive functional groups on the glycan. researchgate.net

Catalytic and Reagent Applications

The overarching application of this compound is as a high-performance coupling additive in condensation reactions. Its utility is based on the chemical principle that electron-withdrawing substituents on the benzotriazole ring increase the reagent's efficacy. Additives like 6-chloro-HOBt (6-Cl-HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) have been demonstrated to be more efficient than the parent HOBt. sigmaaldrich.comluxembourg-bio.comnih.gov

The trifluoromethyl group is significantly more electron-withdrawing than a chlorine atom, which suggests that CF3-HOBt is one of the most reactive additives in the HOBt family. This enhanced reactivity translates into several key advantages in organic synthesis:

Increased Reaction Rates: It accelerates the rate of coupling, reducing reaction times.

Suppression of Racemization: In peptide synthesis, it is highly effective at minimizing the loss of stereochemical integrity at the alpha-carbon of the activated amino acid. luxembourg-bio.com

Improved Yields: By promoting the desired reaction pathway and minimizing side reactions, it leads to higher yields of the target molecule.

Efficacy in "Difficult" Couplings: It is particularly valuable for sterically hindered couplings, fragment condensations in peptide synthesis, and reactions involving poorly nucleophilic amines or alcohols.

For these reasons, it is categorized as a superior reagent for use in demanding synthetic protocols, such as automated solid-phase peptide synthesis (SPPS) and the preparation of complex pharmaceutical compounds. tcichemicals.comnih.gov

Table 2: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | CF3-HOBt |

| 1-Hydroxybenzotriazole | HOBt |

| 1-Hydroxy-7-azabenzotriazole | HOAt |

| 6-Chloro-1-hydroxybenzotriazole | 6-Cl-HOBt |

| Dicyclohexylcarbodiimide | DCC |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

Role as a Nucleophilic Catalyst

In carbodiimide-mediated coupling reactions, the carboxylic acid is first activated by the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can undergo undesirable side reactions. The primary role of a hydroxybenzotriazole (B1436442) additive is to intercept this unstable intermediate.

Generation of Active Esters

The core function of this compound in coupling reactions is the in situ generation of active esters. creative-peptides.comwikipedia.org When mixed with a carboxylic acid and a carbodiimide (e.g., EDCI), the compound facilitates the formation of a 6-(trifluoromethyl)benzotriazol-1-yl ester. acs.orgluxembourg-bio.com

The mechanism proceeds as follows:

The carbodiimide activates the carboxylic acid to form the O-acylisourea intermediate.

The hydroxyl group of this compound performs a nucleophilic attack on the carbonyl of the O-acylisourea.

This attack displaces the dicyclohexylurea or a related urea (B33335) byproduct, resulting in the formation of the 1-acyloxy-6-(trifluoromethyl)benzotriazole active ester. researchgate.net

The presence of the strongly electron-withdrawing trifluoromethyl group on the benzotriazole ring increases the acidity of the N-hydroxy proton and enhances the leaving group ability of the benzotriazolyl moiety. nih.gov This makes the resulting active ester more susceptible to nucleophilic attack by an amine compared to the active ester formed from unsubstituted HOBt, thereby accelerating the rate of amide bond formation. nih.gov This enhanced reactivity is a key advantage of using substituted HOBt derivatives.

N-, C-, S-, and O-Acylating Agents

The active esters generated from this compound, as described above, are potent acylating agents. Their primary application lies in the acylation of various nucleophiles.

N-Acylating Agents : The most prominent use of these active esters is for N-acylation, particularly in the synthesis of amides and peptides. mdpi.comorganic-chemistry.orgacs.org In peptide synthesis, the active ester of a protected amino acid reacts cleanly with the free amino group of another amino acid or peptide chain to form a new peptide bond. wikipedia.org The use of additives like this compound is crucial for suppressing racemization at the chiral α-carbon of the activated amino acid, ensuring the stereochemical integrity of the final peptide. nih.govrsc.orgnih.gov

O-Acylating Agents : While less common than N-acylation, the active esters derived from HOBt and its analogs can also be used for O-acylation to form esters. youtube.comorganic-chemistry.orgyoutube.com This is particularly useful for the esterification of sterically hindered alcohols where other methods might fail. rsc.org The reaction involves the nucleophilic attack of an alcohol on the carbonyl carbon of the benzotriazolyl active ester. The high reactivity of the active ester facilitates the formation of the ester bond under mild conditions.

S- and C-Acylating Agents : The use of 1-hydroxybenzotriazole-derived active esters for S-acylation (to form thioesters) and C-acylation (to form new carbon-carbon bonds) is not as widely documented as N- and O-acylation. While N-acylbenzotriazoles (lacking the 1-hydroxy group) are known to be effective C-acylating reagents, thieme-connect.de the application of 1-hydroxybenzotriazole active esters for this purpose is less prevalent. The primary utility of this compound in mainstream organic synthesis remains overwhelmingly focused on its role as an additive for efficient N-acylation and, to a lesser extent, O-acylation.

Computational and Theoretical Chemistry Studies

Molecular Orbital Analysis of Reactive Intermediates

The reactivity of 1-Hydroxy-6-(trifluoromethyl)benzotriazole is intrinsically linked to the distribution and energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The trifluoromethyl (-CF3) group, being a strong electron-withdrawing group, significantly influences these orbitals.

Theoretical studies on related trifluoromethyl-substituted triazole derivatives have shown that the introduction of a -CF3 group generally leads to a lowering of both the HOMO and LUMO energy levels. For instance, in a study of carbazolyl-substituted triazoles, the presence of an additional trifluoromethyl group resulted in the highest ionization potential and the deepest HOMO energy level among the studied compounds. nih.gov This suggests that the trifluoromethyl group in this compound makes the molecule less prone to oxidation compared to its non-substituted counterpart, 1-hydroxybenzotriazole (B26582) (HOBt).

The table below, based on analogous trifluoromethyl-substituted triazole systems, illustrates the expected impact of the -CF3 group on the frontier orbital energies.

| Compound Feature | Expected Impact on Orbital Energies | Implication for Reactivity |

| Electron-withdrawing -CF3 group | Lowers HOMO and LUMO energies | Increased electron affinity, enhanced reactivity as an electrophile |

| Nitrogen-rich triazole ring | Contributes to the overall electronic structure and stability | Participates in the formation of reactive intermediates |

| N-hydroxy moiety | Site of activation and reaction | Crucial for its function as a coupling additive |

Energetic Landscape of Reaction Pathways

This compound is primarily employed as an additive in peptide coupling reactions, often in conjunction with a carbodiimide (B86325). The energetic landscape of these reaction pathways is complex, involving the formation of several intermediates.

The key role of this compound is to react with the O-acylisourea intermediate, formed from the reaction of a carboxylic acid and a carbodiimide, to generate an active ester. This process is crucial for suppressing racemization and other side reactions. The trifluoromethyl group is expected to influence the rate and efficiency of this step. By increasing the electrophilicity of the carbonyl carbon in the active ester intermediate, the -CF3 group likely lowers the activation energy for the subsequent nucleophilic attack by the amine, thereby accelerating the rate of amide bond formation.

While a detailed energetic profile for the reaction pathway involving this compound has not been published, theoretical studies on the mechanism of peptide hydrolysis and coupling with related additives provide a framework for understanding its function. For example, density functional theory (DFT) has been used to investigate the catalytic mechanism of enzymes involved in peptide hydrolysis, revealing the importance of specific residues in stabilizing transition states. nih.gov A similar approach could be applied to model the role of this compound in peptide synthesis, providing quantitative data on the energies of intermediates and transition states.

Conformation and Electronic Structure Calculations

Computational methods such as DFT are well-suited for calculating the optimized geometry and electronic properties of such molecules. The electron-withdrawing nature of the -CF3 group is expected to polarize the molecule, creating a significant dipole moment. This polarization can enhance interactions with other polar molecules in the reaction medium, such as the solvent and the reactants themselves.

The presence of the N-hydroxy group introduces the possibility of tautomerism. While the 1-hydroxy tautomer is generally considered the most stable, the energetic differences between various tautomeric forms can be calculated to understand their relative populations and potential roles in the reaction mechanism.

The following table summarizes the key structural and electronic features of this compound and the computational methods used to study them.

| Molecular Property | Key Features Influenced by -CF3 Group | Computational Method |

| Molecular Geometry | Planar benzotriazole (B28993) ring, specific bond lengths and angles | Density Functional Theory (DFT) |

| Electronic Structure | Electron density distribution, dipole moment | Natural Bond Orbital (NBO) Analysis |

| Tautomerism | Relative energies of different tautomers | Quantum Chemical Calculations |

Predictive Modeling of Catalytic Activity

Predictive modeling based on computational chemistry can be a powerful tool for understanding and optimizing the catalytic activity of coupling reagents like this compound. By establishing a quantitative structure-activity relationship (QSAR), it is possible to correlate specific molecular descriptors with catalytic efficiency.

For instance, the calculated HOMO and LUMO energies, electrostatic potential, and various other quantum chemical parameters can be used as descriptors. Studies on other trifluoromethyl-substituted heterocyclic compounds have demonstrated the utility of such models in predicting properties like photophysical behavior and performance in electronic devices. mdpi.com

In the context of peptide coupling, predictive models could be developed to correlate the electronic properties of different substituted 1-hydroxybenzotriazoles with their ability to suppress racemization and accelerate reaction rates. The electron-withdrawing strength of the substituent on the benzotriazole ring is a key parameter that can be systematically varied in computational models to predict the most effective coupling additives for specific applications. While no specific predictive models for the catalytic activity of this compound have been reported, the foundational principles and computational methodologies are well-established in the field of theoretical and computational chemistry.

Advanced Research in Material Science Applications

UV Stabilization and Photostabilization Mechanisms

The inclusion of a trifluoromethyl group can significantly enhance the physicochemical properties of parent molecules, a principle that applies to benzotriazole (B28993) derivatives used in material science. nih.gov These compounds are generally employed to protect materials from degradation caused by exposure to ultraviolet radiation.

Role as a High-Performance UV Absorber and Stabilizer

1-Hydroxy-6-(trifluoromethyl)benzotriazole is categorized as a UV stabilizer for plastics and coatings. chemimpex.com Its function is to improve the longevity and performance of materials, especially in outdoor applications where sunlight exposure is a major factor in degradation. chemimpex.com The benzotriazole class of chemicals is well-regarded for its UV-absorbing properties, which are crucial for preventing the photo-oxidation of polymers. While specific performance data for the 6-trifluoromethyl substituted variant is not detailed in available literature, its utility is acknowledged in the chemical industry. chemimpex.com

Mechanism of UV Degradation Protection in Plastics and Coatings

The fundamental mechanism for UV protection in hydroxybenzotriazole-type UV absorbers involves the absorption of harmful UV radiation and its dissipation as thermal energy. This process is facilitated by an intramolecular hydrogen bond, which allows for a rapid and reversible excited-state intramolecular proton transfer (ESIPT). Upon absorbing a UV photon, the molecule undergoes a tautomeric shift to a higher-energy form, which then quickly relaxes back to its ground state, releasing the energy as heat without initiating photodegradation of the host material. The presence of the electron-withdrawing trifluoromethyl group is expected to influence the electronic properties and photostability of the molecule, though specific studies detailing this impact are not readily found.

Studies on Material Durability and Longevity Enhancement

The application of this compound is said to improve the durability and visual appeal of polymers and paints over time. chemimpex.com Enhanced longevity is a key outcome of incorporating UV stabilizers into material formulations. However, specific studies quantifying the degree of durability enhancement or the extended lifespan of materials treated with this particular compound are not available in the reviewed literature.

Corrosion Inhibition Mechanisms

Benzotriazoles are a well-established class of corrosion inhibitors, particularly for copper and its alloys, but also for ferrous metals. google.com They function by forming a protective film on the metal surface.

Effectiveness in Protecting Metals from Corrosion

This compound is identified as an effective compound for protecting metals from corrosion, making it valuable for industries such as automotive and construction. chemimpex.com The parent compound, 1-hydroxybenzotriazole (B26582), is known to have an outstanding corrosion mitigating effect on ferrous metals like iron and steel, and it is also effective for copper, silver, magnesium, and zinc over a wide pH range. google.com The trifluoromethyl derivative is expected to share these properties, though comparative effectiveness studies are not detailed in the available sources.

Studies on Film Formation and Surface Protection

The primary mechanism of corrosion inhibition by benzotriazoles involves the formation of a thin, durable, and passive protective film on the metal's surface. This film, often a complex of the benzotriazole molecule and the metal ions, acts as a barrier, preventing corrosive agents from reaching the metal. While this is the generally accepted mechanism for the benzotriazole class, specific research studies focusing on the surface chemistry, film morphology, and electrochemical properties of the protective layer formed by this compound are not present in the accessible literature.

Electrochemical Investigations of Metal Protection

The protective properties of benzotriazole and its derivatives against metal corrosion are well-documented, with electrochemical studies providing significant insights into their inhibition mechanisms. While specific electrochemical data for this compound is not extensively available in the public domain, the behavior of the parent compound, benzotriazole (BTA), offers a strong predictive framework.

Electrochemical investigations, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are crucial in evaluating the effectiveness of corrosion inhibitors. For instance, studies on benzotriazole with steel have shown that the presence of a BTA-containing layer on the metal surface can increase the potential for pitting corrosion and eliminate the active-passive transition peak on the anodic curve. mdpi.com This indicates that the metal's passivation occurs more readily in the presence of the BTA layer, thereby inhibiting both uniform and localized corrosion. mdpi.com

The general mechanism involves the formation of a protective, polymer-like film of a metal-benzotriazole complex on the surface. mdpi.com This film acts as a barrier, impeding the electrochemical reactions that lead to corrosion. For this compound, the presence of the electron-withdrawing trifluoromethyl group and the hydroxyl group on the benzotriazole ring is expected to influence its interaction with metal surfaces and, consequently, its electrochemical signature. The trifluoromethyl group could enhance the compound's acidity and modify its adsorption characteristics on the metal, potentially leading to a more robust and stable protective layer.

Table 1: Electrochemical Effects of Benzotriazole on Steel

| Parameter | Observation with Benzotriazole | Implication |

| Anodic Polarization | Vanishing of the active-passive transition peak mdpi.com | Easier passivation of the metal surface mdpi.com |

| Pitting Potential | Increased mdpi.com | Enhanced resistance to localized corrosion mdpi.com |

| Protective Layer | Formation of an iron-benzotriazole polymer-like film mdpi.com | Inhibition of both uniform and local corrosion mdpi.com |

Complexation with Metal Ions (e.g., Cuprous Complexes)

Benzotriazoles are known for their ability to form sparingly soluble complexes with a variety of metal cations, including those of copper, zinc, iron, and nickel. mdpi.com This complexation is a key aspect of their function as corrosion inhibitors. The interaction between benzotriazole and copper ions is particularly well-studied, leading to the formation of Cu(I)-BTA complexes on copper surfaces. mdpi.com

The complexation process involves the coordination of the triazole group's nitrogen atoms with the metal ions. In the case of this compound, the electronic properties of the trifluoromethyl group and the presence of the hydroxyl group would likely modulate the stability and structure of the resulting metal complexes. The electron-withdrawing nature of the trifluoromethyl group could affect the electron density on the benzotriazole ring system, influencing the coordination chemistry with metal ions.

Studies on benzotriazole have identified various forms of metal complexes, including monomeric, dimeric, and polymeric structures. mdpi.comnih.gov For example, with copper, the formation of Cu-BTA-Cl complexes has been observed in the presence of chloride ions. mdpi.comnih.gov It is reasonable to infer that this compound would also form such complexes, with the specific stoichiometry and stability being dependent on the reaction conditions and the electronic influence of its substituents.

Table 2: Metal Ions Complexed by Benzotriazoles

| Metal Ion | Reference to Complexation with Benzotriazole |

| Copper (Cu) | mdpi.commdpi.com |

| Zinc (Zn) | mdpi.com |

| Iron (Fe) | mdpi.com |

| Nickel (Ni) | mdpi.com |

| Cobalt (Co) | mdpi.com |

| Lead (Pb) | mdpi.com |

| Silver (Ag) | mdpi.com |

Integration into Advanced Material Formulations

Development of UV-Resistant Polymers, Paints, and Adhesives

This compound is recognized for its role as a UV absorber and stabilizer, making it a valuable additive in the formulation of advanced materials designed to withstand degradation from ultraviolet radiation. chemimpex.com Its integration into polymers, paints, and adhesives enhances their durability and lifespan, particularly in applications exposed to sunlight. chemimpex.com

The effectiveness of this compound as a UV stabilizer stems from its molecular structure, which allows it to absorb harmful UV radiation and dissipate it as thermal energy, thus protecting the polymer matrix from photochemical degradation. The presence of a trifluoromethyl group on the benzotriazole ring can enhance the photostability and solubility of the molecule within the host material. chemimpex.comgoogle.com This leads to improved performance and longevity of the protective effect.

In the context of polymers, the addition of this compound helps to prevent the loss of mechanical properties, discoloration, and surface cracking that occur upon UV exposure. chemimpex.com Similarly, when incorporated into paints and coatings, it helps to maintain color and gloss, preventing the chalking and delamination of the paint film. chemimpex.com In adhesives, it ensures the stability of the bond strength over time, which is crucial for the reliability of bonded joints in outdoor or high-intensity light environments. chemimpex.com The substitution with a trifluoromethyl group has been noted to impart less color to the final product compared to other electron-withdrawing groups. google.com

Table 3: Applications of this compound in Material Formulations

| Material Type | Function | Benefit |

| Polymers/Plastics | UV Stabilizer chemimpex.com | Enhanced durability and prevention of degradation. chemimpex.com |

| Paints/Coatings | UV Absorber chemimpex.com | Protection against color fading and film degradation. chemimpex.com |

| Adhesives | Photostabilizer chemimpex.com | Maintenance of bond integrity and long-term reliability. chemimpex.com |

Exploration of Biological and Biomedical Research Avenues

Antimicrobial and Antiprotozoal Activity Investigations

The benzotriazole (B28993) scaffold is a well-established pharmacophore in medicinal chemistry, known for its wide range of antimicrobial activities. The introduction of a trifluoromethyl group is a common strategy to enhance the biological efficacy of a molecule, owing to its high electronegativity and lipophilicity.

Studies on Antibacterial Efficacy

Research into the antibacterial properties of benzotriazole derivatives has been extensive. While specific studies focusing solely on 1-Hydroxy-6-(trifluoromethyl)benzotriazole are not widely documented, the broader class of trifluoromethyl-substituted benzotriazoles has shown significant antibacterial potential. For instance, benzimidazole (B57391) derivatives with a trifluoromethyl substituent at the C-2 position have demonstrated potent activity against Staphylococci strains, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/mL. nih.gov These values are comparable to the standard drug nitrofurantoin (B1679001) against certain strains. nih.gov

Furthermore, the synthesis of various N-acyl-1H-benzotriazole and 1-(1H-benzotriazol-1-yl)-2-(heterocyclyl)ethanone derivatives has yielded compounds with mild to moderate antibacterial activity. nih.gov The simple benzotriazole nucleus itself has been shown to possess inherent antibacterial properties. nih.gov The antibacterial efficacy of benzotriazole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria.

Table 1: Antibacterial Activity of Selected Benzotriazole Derivatives

| Compound Type | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Trifluoromethyl-substituted benzimidazole | MRSA | 12.5-25 | nih.gov |

This table presents data for related benzotriazole derivatives to illustrate the potential antibacterial activity of the broader compound class.

Antifungal Activity Analysis

The antifungal potential of benzotriazole derivatives has also been a subject of investigation. Studies on 5(6)-substituted benzotriazoles have revealed promising antifungal activity. nih.gov For example, certain derivatives have exhibited potent effects against Candida albicans, with MIC values ranging from 1.6 to 25 μg/mL. nih.gov The introduction of small, hydrophobic groups like -Cl and -CH3 onto the benzotriazole ring has resulted in compounds effective against both Candida and Aspergillus species, with MIC values of 12.5–25 μg/mL against Aspergillus niger. nih.gov

The mechanism of antifungal action for these compounds is thought to involve the disruption of fungal cell membrane integrity or the inhibition of essential enzymes. The structural features of the benzotriazole nucleus play a crucial role in its interaction with fungal targets.

Research as Antiprotozoal Agents

The exploration of benzotriazole derivatives as antiprotozoal agents is a relatively less-developed area of research. nih.gov However, preliminary studies have indicated that this class of compounds may hold promise. For instance, 6-chloro-1H-benzotriazole has demonstrated micromolar activity against Entamoeba histolytica, showing greater potency than the commonly used drug metronidazole. nih.gov This finding suggests that the benzotriazole scaffold could serve as a valuable template for the design of new antiprotozoal drugs. Further research is needed to specifically evaluate the antiprotozoal potential of this compound.

Antiviral and Anticancer Research

Beyond their antimicrobial properties, benzotriazole derivatives have attracted attention for their potential applications in virology and oncology. The ability of these compounds to interact with biological macromolecules makes them interesting candidates for the development of novel antiviral and anticancer therapies.

Investigations of Antiviral Potential (e.g., against Picornaviruses)

While direct evidence for the activity of this compound against picornaviruses is not available in the reviewed literature, the broader family of benzotriazole derivatives has shown antiviral capabilities. For example, some benzotriazole derivatives have been reported to exhibit activity against enteroviruses, a genus that includes picornaviruses. jrasb.com The proposed mechanism of action for some antiviral benzotriazoles involves the mimicking of natural purine (B94841) and pyrimidine (B1678525) structures, thereby acting as false substrates and interfering with viral replication. researchgate.net Specifically, some compounds have been shown to target viral RNA polymerase. researchgate.net

The development of acyclic nucleoside phosphonates, which share structural similarities with some antiviral compounds, has demonstrated a broad spectrum of activity against various DNA and RNA viruses. nih.govnih.gov This highlights the potential for nucleotide analogs, a class to which some benzotriazole derivatives can be conceptually related, in antiviral drug discovery.

Antiproliferative Activity Studies in Cancer Cell Lines

The antiproliferative effects of benzotriazole derivatives have been investigated in various cancer cell lines. New derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), a known inhibitor of protein kinase CK2, have been synthesized and evaluated for their cytotoxic effects. nih.gov Some of these derivatives demonstrated EC50 values in the range of 12-29 μM in CCRF-CEM (human T-cell acute lymphoblastic leukemia) and MCF-7 (human breast adenocarcinoma) cell lines. nih.gov

The antiproliferative activity of these compounds is often linked to their ability to inhibit protein kinases like CK2, which are frequently overexpressed in cancer cells and play a crucial role in cell growth and proliferation. nih.gov The search for novel anticancer agents has led to the synthesis and evaluation of numerous benzotriazole analogues, with some showing promising activity against a panel of human cancer cell lines. researchgate.netnih.gov

Table 2: Antiproliferative Activity of Selected Benzotriazole Derivatives

| Cell Line | Compound Type | IC50/EC50 (µM) | Reference |

|---|---|---|---|

| CCRF-CEM | TBBt derivatives | 12-25 | nih.gov |

| MCF-7 | TBBt derivatives | 13-29 | nih.gov |

| Paraganglioma | Phenylacetamide benzothiazole (B30560) derivatives | Low micromolar | nih.gov |

This table showcases the antiproliferative potential of related benzotriazole and benzothiazole derivatives in various cancer cell lines.

Interactions with Biological Systems at a Molecular Level

Detailed studies on the molecular-level interactions of this compound are not present in the current body of scientific literature. However, research on other benzotriazoles provides a framework for the potential biological effects that could be investigated for this specific compound. A study involving an integrated metabolomic and transcriptomic analysis of benzotriazole, 6-chloro-1-hydroxy-benzotriazole, and 1-hydroxy-benzotriazole in mouse liver has shed light on the broader effects of this class of compounds. aksci.com

No specific metabolomic or transcriptomic profiling studies for this compound in any in vivo model have been published. However, a study on benzotriazole, 6-chloro-1-hydroxy-benzotriazole, and 1-hydroxy-benzotriazole in mouse liver revealed significant alterations in both the metabolome and transcriptome after 28 days of exposure. aksci.com This suggests that benzotriazoles as a class of compounds can induce notable molecular changes in hepatic tissue.

There is no direct evidence regarding the effects of this compound on basal metabolic processes or the metabolism of vitamins and cofactors. The aforementioned study on other benzotriazoles demonstrated a disruption of these fundamental processes in the mouse liver. aksci.com This indicates that compounds in this family have the potential to interfere with core metabolic pathways.

Specific data on how this compound may alter gene expression related to inflammation and the aryl hydrocarbon receptor (AHR) pathway is not available. In the study of other benzotriazoles, exposure led to altered expression of several genes associated with these pathways, including Gstt2 and Arntl. aksci.com The AHR pathway is a critical regulator of responses to environmental chemicals. nist.gov

The impact of this compound on the immune system and xenobiotic response pathways has not been documented. Research on related benzotriazoles showed that these compounds affected metabolites and genes involved in immune and xenobiotic responses. aksci.com The study also noted altered expression of several cytochrome P450 family genes, suggesting a potential detoxification mechanism in the mouse liver. aksci.com

Data Tables

Table 1: Summary of Findings from a Study on Related Benzotriazole Compounds in Mouse Liver

| Biological Process | Observed Effects of Benzotriazole, 6-chloro-1-hydroxy-benzotriazole, and 1-hydroxy-benzotriazole | Citation |

| Basal Metabolism | Disruption of basal metabolic processes. | aksci.com |

| Vitamin & Cofactor Metabolism | Disruption of vitamin and cofactor metabolism. | aksci.com |

| Inflammatory Response | Altered expression of genes related to the inflammatory response. | aksci.com |

| Aryl Hydrocarbon Receptor Pathway | Altered expression of genes related to the aryl hydrocarbon receptor pathway. | aksci.com |

| Immune System Response | Affected metabolites and genes involved in the immune system. | aksci.com |

| Xenobiotic Response | Affected metabolites and genes involved in xenobiotic responses, including cytochrome P450 family genes. | aksci.com |

Table 2: Genes with Altered Expression in Mouse Liver Upon Exposure to Related Benzotriazoles

| Gene | Associated Pathway/Function | Citation |

| Gstt2 | Inflammatory Response, Aryl Hydrocarbon Receptor Pathway | aksci.com |

| Arntl | Inflammatory Response, Aryl Hydrocarbon Receptor Pathway | aksci.com |

| Cytochrome P450 family genes | Xenobiotic Response, Detoxification | aksci.com |

Emerging Research Directions and Future Perspectives

Development of Next-Generation Coupling Reagents and Additives

The synthesis of peptides and amides is a cornerstone of pharmaceutical and materials science. The efficiency and fidelity of this process hinge on the performance of coupling reagents and additives, which facilitate amide bond formation while minimizing side reactions, particularly racemization. 1-Hydroxy-6-(trifluoromethyl)benzotriazole (6-CF3-HOBt) represents a strategic modification of the classic HOBt additive.

Research has shown that incorporating electron-withdrawing groups onto the HOBt backbone can enhance reactivity. acs.org The trifluoromethyl group in the 6-position increases the acidity of the N-hydroxyl proton, making the corresponding oxygen a better leaving group upon activation of a carboxylic acid. This principle has led to the development of several HOBt derivatives, including 6-Cl-HOBt and 6-NO2-HOBt, with 6-CF3-HOBt being a key member of this family. acs.org

These modified HOBt additives are often converted into more advanced phosphonium (B103445) and uronium/aminium salts, which are standalone coupling reagents. researchgate.netuni-kiel.deresearchgate.net For instance, analogues of highly effective reagents like HBTU and HATU have been developed from HOBt derivatives. acs.orgresearchgate.net While 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and its derivatives (e.g., HATU) are generally considered more reactive due to a neighboring group effect from the pyridine (B92270) nitrogen, reagents derived from substituted HOBt's like 6-CF3-HOBt offer a valuable balance of reactivity, stability, and cost. acs.orguni-kiel.deluxembourg-bio.com

Future research is focused on creating novel onium salts derived from 6-CF3-HOBt. The objective is to develop reagents with coupling efficiencies that rival or exceed those of established reagents, particularly for challenging syntheses involving sterically hindered amino acids or "difficult sequences". uni-kiel.debachem.com However, a significant trend in the field is the move towards safer alternatives due to the potentially explosive nature of benzotriazole-based compounds. bachem.comnih.gov This has spurred the development of reagents based on non-explosive scaffolds like OxymaPure. bachem.comnih.gov Consequently, a key future direction will be to see if the reactivity benefits of the trifluoromethyl group can be integrated into these next-generation, safer scaffolds.

Table 1: Comparison of Common Peptide Coupling Additives This table is generated for illustrative purposes based on general findings in the field.

| Additive | Structure | Key Feature |

|---|---|---|

| 1-Hydroxybenzotriazole (B26582) (HOBt) | Benzene (B151609) ring fused to a 1H-1,2,3-triazole ring with a hydroxyl group on a nitrogen. | The classic, cost-effective additive for reducing racemization. google.com |

| 1-Hydroxy-7-azabenzotriazole (HOAt) | Pyridine ring fused to a 1H-1,2,3-triazole ring with a hydroxyl group on a nitrogen. | Higher reactivity than HOBt due to the neighboring aza-group effect. acs.orgluxembourg-bio.com |

| This compound (6-CF3-HOBt) | HOBt with a CF3 group at the 6-position of the benzene ring. | Enhanced acidity and leaving group ability compared to HOBt due to the electron-withdrawing CF3 group. acs.org |

| Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) | An oxime-based compound. | A non-explosive, highly effective alternative to benzotriazole-based additives. nih.gov |

Novel Applications in Chemo- and Biocatalysis

While primarily known for its role as a stoichiometric additive in amide synthesis, the inherent reactivity of this compound suggests potential applications in catalysis. Benzotriazole (B28993) derivatives can act as precursors for various reactive species or participate directly in catalytic cycles. nih.gov

In chemocatalysis, the compound's ability to function as an excellent leaving group could be harnessed in catalytic reactions that involve the activation of carboxylic acids or other functional groups. Research into esters of HOBt has demonstrated their utility as active intermediates. beilstein-journals.org The enhanced reactivity of the 6-CF3-HOBt variant could open doors to new catalytic transformations that are sluggish with standard HOBt. For example, it could potentially be used in catalytic esterification or amidation reactions where the additive is regenerated in situ, reducing waste and cost.

In biocatalysis, enzymes are used to perform chemical transformations. While direct applications of this compound in biocatalysis are not yet widely reported, its structural motifs are relevant. The benzotriazole core is found in molecules designed to inhibit specific enzymes, such as viral proteases. beilstein-journals.org The trifluoromethyl group is a well-established bioisostere for a methyl group and is frequently used in drug design to block metabolic pathways or enhance binding affinity. mdpi.com Future research could explore the use of this compound as a scaffold to develop novel enzyme inhibitors or as a tool to study enzyme mechanisms.

Advanced Characterization and Analytical Methodologies

The precise characterization of this compound is crucial for its effective use in research and manufacturing. A combination of spectroscopic and analytical techniques is employed to confirm its identity, purity, and properties.

Standard characterization includes determining its physical properties, such as melting point, which is typically in the range of 146-150 °C. tcichemicals.comtcichemicals.com Analytical methods like high-performance liquid chromatography (HPLC) and acid-base titration are used to assess its purity, which is generally supplied at or above 98%. tcichemicals.comvwr.comfishersci.ca

Spectroscopic methods provide detailed structural information.

Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the compound's molecular weight (203.12 g/mol ) and fragmentation pattern, confirming its elemental composition (C7H4F3N3O). vwr.comnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework, while ¹⁹F NMR is essential for confirming the presence and environment of the trifluoromethyl group.

Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups, such as the O-H and N-H stretching of the triazole ring and the strong absorptions characteristic of the C-F bonds in the CF3 group.

Future work in this area may involve developing more sophisticated analytical methods for detecting trace amounts of the compound and any related impurities in complex mixtures, such as during in-process controls for peptide synthesis. Advanced techniques like tandem mass spectrometry (LC-MS/MS) could be developed for quantitative analysis in biological or environmental samples. nih.gov

Table 2: Physicochemical and Analytical Data for this compound

| Property | Value / Method | Reference(s) |

|---|---|---|

| CAS Number | 26198-21-0 | tcichemicals.comfishersci.ca |

| Molecular Formula | C7H4F3N3O | tcichemicals.comvwr.com |

| Molecular Weight | 203.12 g/mol | tcichemicals.comvwr.com |

| Appearance | White to almost white crystal/powder | tcichemicals.comtcichemicals.com |

| Melting Point | 146.0 to 150.0 °C | tcichemicals.comtcichemicals.com |

| Purity Analysis | >98.0% (HPLC, Titration) | tcichemicals.comvwr.com |

| UV Lambda Max | 362 nm | chemicalbook.com |

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. The production of benzotriazole derivatives is an active area for such improvements.

Traditional methods for synthesizing benzotriazoles often involve the diazotization of diamines. ijpsonline.comijrrjournal.com Research into greener alternatives has explored several promising avenues that could be applied to the synthesis of this compound.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of some benzotriazole derivatives compared to conventional heating methods. ijpsonline.com This approach offers a significant advantage in terms of energy efficiency.

Synthesis in Green Solvents: Performing reactions in environmentally benign solvents, such as water, is a primary goal of green chemistry. rsc.org Developing a synthetic route to this compound that utilizes water as a solvent would represent a major step forward in sustainability.

Catalytic Methods: Employing metal-free or more sustainable catalysts for key synthetic steps can reduce environmental impact. gsconlinepress.com

Future research will likely focus on adapting these green methodologies to the specific synthesis of this compound, starting from readily available trifluoromethylated precursors. The goal is to develop a manufacturing process that is not only efficient and high-yielding but also aligns with modern standards of environmental stewardship.

Expanding Biological and Biomedical Research Horizons